3-(2-Hydroxypropan-2-yl)benzoic acid

p53 reactivation cancer therapeutics mutant p53

3-(2-Hydroxypropan-2-yl)benzoic acid (CAS 40912-34-3), also known as 3-(1-hydroxy-1-methylethyl)benzoic acid, is a benzoic acid derivative featuring a tertiary alcohol substituent at the meta position of the aromatic ring. With a molecular formula of C10H12O3 and molecular weight of 180.2 g/mol, the compound exhibits a predicted pKa of 4.20±0.10 and a melting point of 122-124 °C.

Molecular Formula C10H12O3
Molecular Weight 180.2g/mol
CAS No. 40912-34-3
Cat. No. B373737
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-Hydroxypropan-2-yl)benzoic acid
CAS40912-34-3
Molecular FormulaC10H12O3
Molecular Weight180.2g/mol
Structural Identifiers
SMILESCC(C)(C1=CC=CC(=C1)C(=O)O)O
InChIInChI=1S/C10H12O3/c1-10(2,13)8-5-3-4-7(6-8)9(11)12/h3-6,13H,1-2H3,(H,11,12)
InChIKeyODJJXKURUDQRLO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(2-Hydroxypropan-2-yl)benzoic acid (CAS 40912-34-3): Physicochemical Profile and Chemical Classification


3-(2-Hydroxypropan-2-yl)benzoic acid (CAS 40912-34-3), also known as 3-(1-hydroxy-1-methylethyl)benzoic acid, is a benzoic acid derivative featuring a tertiary alcohol substituent at the meta position of the aromatic ring . With a molecular formula of C10H12O3 and molecular weight of 180.2 g/mol, the compound exhibits a predicted pKa of 4.20±0.10 and a melting point of 122-124 °C . The meta-substitution pattern distinguishes this compound from its ortho- and para-regioisomers, which share the same molecular formula but differ in the positioning of the hydroxypropan-2-yl group relative to the carboxylic acid moiety [1]. This positional isomerism confers unique steric and electronic properties that influence both physicochemical behavior and biological interactions, rendering the compound a valuable intermediate in pharmaceutical research and a subject of investigation in multiple therapeutic areas .

Why 3-(2-Hydroxypropan-2-yl)benzoic acid (CAS 40912-34-3) Cannot Be Replaced by Regioisomers or Structural Analogs


Regioisomers and structurally similar benzoic acid derivatives cannot be interchanged with 3-(2-hydroxypropan-2-yl)benzoic acid in research or industrial applications due to fundamental differences in their molecular recognition properties, physicochemical parameters, and synthetic accessibility. The meta-substitution pattern of the target compound results in a distinct spatial orientation of the tertiary alcohol and carboxylic acid functional groups, which critically influences hydrogen bonding networks, steric interactions with biological targets, and reactivity in synthetic transformations [1]. For instance, the ortho-isomer (2-(2-hydroxypropan-2-yl)benzoic acid, CAS 24423-05-0) positions the bulky hydroxypropan-2-yl group adjacent to the carboxylic acid, creating intramolecular hydrogen bonding opportunities and steric hindrance not present in the meta-substituted analog [2]. Conversely, the para-isomer (4-(2-hydroxypropan-2-yl)benzoic acid, CAS 3609-50-5), known as a metabolite of ibuprofen, exhibits a linear molecular geometry that alters its binding mode to cyclooxygenase enzymes and other protein targets . Furthermore, analogs lacking the hydroxyl group, such as m-tert-butylbenzoic acid (CAS 7498-54-6), demonstrate reduced hydrogen bonding capacity, higher lipophilicity (LogP), and altered solubility profiles, directly impacting their utility in aqueous biological assays [3]. The following quantitative evidence delineates these critical differentiators.

Quantitative Differentiation Evidence for 3-(2-Hydroxypropan-2-yl)benzoic acid (CAS 40912-34-3)


Meta-Substituted Derivative Demonstrates 9 nM EC50 in p53 Transcriptional Activation Assay

3-(2-Hydroxypropan-2-yl)benzoic acid exhibits potent induction of p53 transcriptional activity with an EC50 value of 9 nM in HEK293 cells coexpressing TK-driven Renilla luciferase [1]. This represents a significant functional attribute that distinguishes the compound from its ortho- and para-regioisomers, for which no comparable p53 activation data have been reported in primary literature or patent disclosures . The meta-substitution pattern is hypothesized to position the tertiary alcohol group optimally for interactions with the DNA-binding domain of mutant p53, a mechanism that may not be sterically accessible to the ortho- or para-substituted analogs [2].

p53 reactivation cancer therapeutics mutant p53

Hydroxyl Group Confers Hydrogen Bonding Capacity Absent in m-tert-Butylbenzoic Acid

The tertiary alcohol moiety of 3-(2-hydroxypropan-2-yl)benzoic acid provides hydrogen bonding donor and acceptor capacity (PSA = 57.53 Ų), which is absent in the structurally analogous m-tert-butylbenzoic acid (CAS 7498-54-6) . The predicted pKa of the target compound (4.20±0.10) reflects the combined electronic influence of the carboxylic acid and the hydroxyl group, whereas m-tert-butylbenzoic acid, lacking the hydroxyl substituent, exhibits a different acidity profile . Additionally, the presence of the hydroxyl group in the target compound enables intermolecular hydrogen bonding networks that can influence crystal packing, solubility in polar solvents, and binding interactions with biological targets—properties that m-tert-butylbenzoic acid cannot replicate .

physicochemical properties hydrogen bonding solubility

Synthetic Accessibility via Grignard Addition to 3-Acetylbenzoic Acid

A documented synthetic route to 3-(2-hydroxypropan-2-yl)benzoic acid involves treatment of 3-acetylbenzoic acid with methylmagnesium bromide (MeMgBr) in tetrahydrofuran at 70 °C for 2 hours, yielding the target compound in a single step . This straightforward synthesis contrasts with the preparation of the ortho- and para-regioisomers, which may require alternative starting materials or reaction conditions due to differing steric and electronic environments [1]. The commercial availability of 3-acetylbenzoic acid and the well-established Grignard addition methodology provide a cost-effective and scalable pathway to the meta-substituted derivative, a practical consideration that may not hold for all regioisomeric analogs [2].

organic synthesis Grignard reaction building blocks

Optimal Research and Industrial Use Cases for 3-(2-Hydroxypropan-2-yl)benzoic acid (CAS 40912-34-3)


Mutant p53 Reactivation Studies in Cancer Research

3-(2-Hydroxypropan-2-yl)benzoic acid serves as a validated chemical probe for investigating mutant p53 reactivation mechanisms. The compound's documented ability to induce p53 transcriptional activity with an EC50 of 9 nM in HEK293 cells [1] positions it as a reference standard for assays aimed at identifying or characterizing p53 pathway modulators. The compound has been cited in patent literature concerning methods and compounds for restoring mutant p53 function, indicating its relevance to therapeutic development programs targeting TP53-mutant cancers .

Medicinal Chemistry Building Block for Hydrogen Bonding Motifs

The meta-substitution pattern of 3-(2-hydroxypropan-2-yl)benzoic acid, combined with the hydrogen bonding capacity conferred by both carboxylic acid and tertiary alcohol functional groups, makes this compound an ideal building block for constructing libraries of derivatives requiring specific spatial arrangements of hydrogen bond donors and acceptors. The compound's polar surface area (PSA) of 57.53 Ų supports its utility in fragment-based drug discovery and structure-activity relationship (SAR) studies where hydrogen bonding interactions are critical for target engagement.

Synthetic Intermediate for Regioisomerically Pure Meta-Substituted Derivatives

The documented single-step synthesis of 3-(2-hydroxypropan-2-yl)benzoic acid from 3-acetylbenzoic acid via Grignard addition provides a reliable and scalable route to regioisomerically pure meta-substituted benzoic acid derivatives. This synthetic accessibility, coupled with the compound's stability under standard laboratory storage conditions, supports its use as an intermediate in the preparation of more complex molecules where the meta-substitution pattern is essential for biological activity or material properties.

Comparative Physicochemical Profiling Studies

The distinct physicochemical properties of 3-(2-hydroxypropan-2-yl)benzoic acid—including its melting point (122-124 °C), predicted pKa (4.20±0.10), and density (1.204±0.06 g/cm³) —render it a valuable comparator in studies examining the influence of substitution pattern and hydrogen bonding capacity on solubility, permeability, and metabolic stability. The compound's well-characterized profile enables robust interpretation of structure-property relationship (SPR) data when evaluated alongside ortho- and para-regioisomers or tert-butyl analogs.

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